2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol
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Overview
Description
2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol is an organic compound with the molecular formula C13H8F4O It is characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and 4-fluoro-3-trifluoromethylbenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Coupling Reaction: The key step involves a coupling reaction between the two starting materials, facilitated by a palladium catalyst. This step forms the biphenyl structure with the desired substituents.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and hydroxyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted biphenyl derivatives.
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives and other reduced forms.
Scientific Research Applications
2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylphenol
- 4-Fluoro-3-trifluoromethylphenol
- 2-Fluoro-4-(3-trifluoromethylphenyl)phenol
Uniqueness
2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-fluoro-4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-10-3-1-7(5-9(10)13(16,17)18)8-2-4-12(19)11(15)6-8/h1-6,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOMVUZAJYRSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(F)(F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684526 |
Source
|
Record name | 3,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-99-4 |
Source
|
Record name | 3,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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